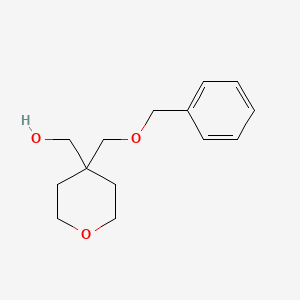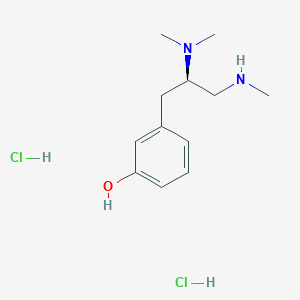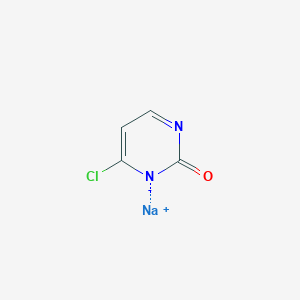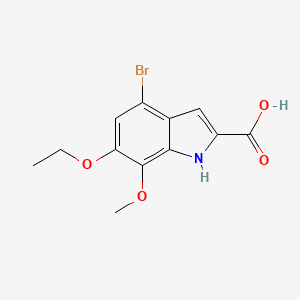
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” is a heterocyclic compound with the chemical formula C6H12O2.
- It belongs to the class of tetrahydropyran derivatives.
- The compound can exist in two tautomeric forms: 1H-pyran-4-ylmethanol and 2H-pyran-4-ylmethanol.
- It has applications in various fields, including fine chemicals, plastics, pesticides, and pharmaceuticals.
Méthodes De Préparation
- One synthetic route involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) as a reducing agent.
- Here are the steps:
- Add LiAlH4 (1.5 equivalents, 37.5 mmol, 1.42 g) to a 250 ml Schlenk flask and purge with argon three times.
- Add tetrahydrofuran (THF, 15 ml) at 0°C and stir for 5 minutes.
- Gradually add the ester (25 mmol, 3.6 g) via a dropping funnel within 10 minutes.
- Continue stirring the suspension for 20 minutes after complete alcohol formation is confirmed by TLC.
- Cool the reaction mixture in an ice-water bath and slowly add 10 ml of 10% potassium hydroxide (KOH) solution.
- Stir the mixture at room temperature overnight, then filter off the white precipitate using diatomaceous earth.
- Further extract the solution with ether, wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (using hexane/ethyl acetate as the eluent) to obtain the desired compound.
Analyse Des Réactions Chimiques
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include LiAlH4 (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).
- Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” finds applications in:
- Medicinal chemistry: As a starting material for drug synthesis.
- Fine chemicals: As a building block for various organic compounds.
- Industry: In the production of plastics and other materials.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application.
- It may interact with molecular targets or pathways relevant to its intended use.
Comparaison Avec Des Composés Similaires
- Similar compounds include other tetrahydropyran derivatives, such as (4-{[4-(Benzyloxy)phenoxy]methyl}tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and related structures .
- Uniqueness lies in the specific substitution pattern and functional groups present in “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol.”
For further exploration, you might want to investigate its potential as a CB2 cannabinoid receptor agonist
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[4-(phenylmethoxymethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C14H20O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |
Clé InChI |
URILJTVDKGRXSV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CO)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)




![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)



![[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)


![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)
